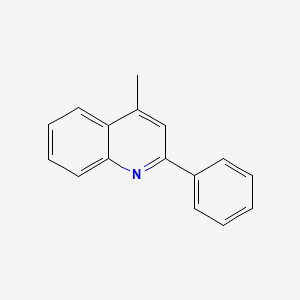

4-Methyl-2-phenylquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDYVLMKILCHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197314 | |

| Record name | 4-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-76-8 | |

| Record name | 4-Methyl-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-2-PHENYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2 Phenylquinoline and Its Derivatives

Classical Quinoline (B57606) Synthesis Approaches Applied to 4-Methyl-2-phenylquinoline

The foundational methods for quinoline synthesis, developed in the late 19th century, remain relevant today, albeit with numerous modifications and improvements. These classical reactions provide robust and versatile pathways to the quinoline core.

Skraup Synthesis and its Modifications

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. wikipedia.org The archetypal reaction involves the treatment of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to yield the quinoline ring. iipseries.org

It is important to note that the classic Skraup synthesis, utilizing glycerol, is not directly applicable for the synthesis of this compound due to the nature of the acrolein intermediate. However, the term "Skraup synthesis" is sometimes used more broadly to encompass reactions of anilines with α,β-unsaturated carbonyl compounds in the presence of an acid and an oxidizing agent, which overlaps significantly with the Doebner-Von Miller reaction. To achieve the specific substitution pattern of this compound, a modification of the Skraup conditions is necessary, employing a different α,β-unsaturated carbonyl precursor in place of glycerol. This essentially transitions the reaction into a Doebner-Von Miller synthesis.

Doebner-Von Miller Reaction

The Doebner-Von Miller reaction, an extension of the Skraup synthesis, offers greater versatility in the preparation of substituted quinolines. wikipedia.orgwikipedia.org This method involves the reaction of an aromatic amine, such as aniline, with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and often an oxidizing agent. wikipedia.org

For the synthesis of this compound, the appropriate reactants are aniline and benzylideneacetone (4-phenyl-3-buten-2-one). The reaction mechanism is believed to proceed through the following key steps:

Michael Addition: Aniline undergoes a conjugate addition to the α,β-unsaturated ketone, benzylideneacetone.

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

Dehydration and Oxidation: Subsequent dehydration and oxidation of the cyclized intermediate lead to the aromatic this compound.

The reaction is often carried out at elevated temperatures, and various oxidizing agents can be employed to facilitate the final aromatization step. Lewis acids have also been shown to catalyze this reaction effectively. wikipedia.org

| Reactant 1 | Reactant 2 | Product |

| Aniline | Benzylideneacetone | This compound |

Friedländer Condensation and Annulation Synthesis

The Friedländer synthesis provides a direct and efficient route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a CH₂ group adjacent to an electron-withdrawing group). nih.gov This reaction can be catalyzed by either acids or bases. nih.gov

To synthesize this compound via the Friedländer condensation, 2-aminobenzophenone is reacted with acetone (B3395972). The mechanism involves an initial aldol-type condensation between the amino group of 2-aminobenzophenone and the carbonyl group of acetone, followed by an intramolecular cyclization and dehydration to form the quinoline ring system.

The reaction conditions for the Friedländer synthesis can be varied, with catalysts ranging from sodium hydroxide and potassium hydroxide to various Lewis acids and solid-supported catalysts, which can offer improved yields and milder reaction conditions. nih.gov

| Reactant 1 | Reactant 2 | Product |

| 2-Aminobenzophenone | Acetone | This compound |

Combes Synthesis

The Combes synthesis is another classical method for preparing quinolines, which involves the acid-catalyzed condensation of an aniline with a β-diketone. pharmaguideline.comwikipedia.org For the synthesis of this compound, the required starting materials are aniline and benzoylacetone (1-phenyl-1,3-butanedione).

The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which serves as a catalyst. The mechanism proceeds through the formation of a Schiff base intermediate from the reaction of the aniline with one of the carbonyl groups of the β-diketone. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the final quinoline product. wikipedia.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone. wikipedia.org

| Reactant 1 | Reactant 2 | Product |

| Aniline | Benzoylacetone | This compound |

Advanced and Modern Synthetic Protocols

In recent years, significant efforts have been directed towards the development of more efficient, environmentally friendly, and versatile methods for quinoline synthesis. These modern protocols often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to the classical methods.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, enabling rapid and efficient synthesis of a wide range of organic compounds. This technique has been successfully applied to the synthesis of this compound and its derivatives.

A notable example is the one-pot, three-component synthesis of this compound derivatives. This method involves the reaction of an aniline, a benzaldehyde (B42025) derivative, and acetone in the presence of a catalytic amount of acid, under microwave irradiation. The reaction proceeds efficiently, often with significantly reduced reaction times and improved yields compared to conventional heating methods.

The general reaction scheme is as follows:

Aniline + Substituted Benzaldehyde + Acetone --(Microwave, Acid Catalyst)--> Substituted this compound

This approach allows for the convenient synthesis of a library of this compound derivatives by varying the substituents on the aniline and benzaldehyde starting materials.

| Aniline Derivative | Benzaldehyde Derivative | Resulting this compound Derivative |

| Aniline | Benzaldehyde | This compound |

| p-Toluidine | Benzaldehyde | 4,6-Dimethyl-2-phenylquinoline |

| p-Anisidine | Benzaldehyde | 4-Methyl-6-methoxy-2-phenylquinoline |

| Aniline | p-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methylquinoline |

This microwave-assisted protocol exemplifies the advancements in synthetic methodologies, providing a greener and more efficient alternative for the preparation of this important class of heterocyclic compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. These approaches focus on the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions.

Several green methods have been developed for quinoline synthesis that are applicable to this compound. These include the use of reusable solid acid catalysts like Nafion NR50 in ethanol under microwave conditions, which aligns with green chemistry principles by utilizing a recyclable catalyst and an environmentally friendly solvent. mdpi.com Another approach involves visible-light-mediated aerobic dehydrogenation using a nontoxic and inexpensive titanium dioxide catalyst, with oxygen serving as a green oxidant. organic-chemistry.org

Water, as a solvent, has been explored in Friedländer reactions to produce quinolines, often employing heterogeneous catalysts like Zr(NO₃)₄ for easy recovery and recycling. acs.org Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an inexpensive, non-toxic, and environmentally benign catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene compounds. tandfonline.com Furthermore, microwave-assisted organic synthesis (MAOS) has been employed as a green technique for the synthesis of 4-methyl-2-(4-substituted phenyl) quinoline derivatives, offering the advantage of shorter reaction times.

The following table summarizes various green catalysts and conditions used in quinoline synthesis:

| Catalyst | Solvent | Energy Source | Key Advantages |

|---|---|---|---|

| Nafion NR50 | Ethanol | Microwave | Reusable solid acid catalyst, environmentally friendly solvent mdpi.com |

| Titanium Dioxide | - | Visible Light | Nontoxic and inexpensive catalyst, uses oxygen as a green oxidant organic-chemistry.org |

| Zr(NO₃)₄ | Water | Conventional Heating | Recyclable heterogeneous catalyst, use of water as a solvent acs.org |

| FeCl₃·6H₂O | Water | Conventional Heating | Inexpensive, non-toxic, and environmentally benign catalyst tandfonline.com |

| - | - | Microwave (MAOS) | Shorter reaction times, energy efficient |

Palladium-Catalyzed Cascade Reactions for Quinoline Scaffolds

Palladium-catalyzed cascade reactions have emerged as powerful tools for the efficient construction of complex molecular architectures like the quinoline scaffold from simple starting materials. These reactions allow for the formation of multiple new bonds in a single operation, which reduces the need for additional reagents and purification steps.

One strategy involves the palladium-catalyzed cascade cyclization of N-(2-alkynyl)anilines. This process can be initiated by various electrophiles to introduce functionality at the 3-position of the quinoline ring. nih.gov More recent developments have focused on the de novo assembly of the quinoline core. For instance, a palladium-driven cascade reaction of 1,3-butadiynamides with primary alcohols as external nucleophiles can produce functionalized 2-alkoxyquinolines under mild conditions. nih.gov

These cascade reactions often proceed through key intermediates, such as σ,π-chelated palladium species, which then undergo further transformations like intramolecular Heck-type reactions to furnish the final quinoline structure. nih.gov The versatility of palladium catalysis allows for the synthesis of a wide range of substituted quinolines, which are valuable in medicinal chemistry and materials science. researchtrend.netrsc.org The strategic application of these cascade reactions has also proven effective in the total synthesis of natural products containing complex heterocyclic cores. rsc.org

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound and its derivatives, several one-pot methods have been developed.

A notable example is the one-pot synthesis of 4-methyl-2-(4-substituted phenyl) quinoline derivatives using aniline, substituted benzaldehydes, and acetone in the presence of hydrochloric acid. This reaction can be performed under microwave irradiation, further enhancing its efficiency. The general reaction is as follows:

Aniline + Substituted Benzaldehyde + Acetone → 4-Methyl-2-(substituted phenyl)quinoline

This method avoids the isolation of intermediates, thereby saving time and resources. Another facile one-pot synthesis involves the reaction of 2-chloro-4-methylquinoline with sodium hydroselenide (NaHSe) in ethanol to produce 2-seleno-4-methylquinoline, a compound with potential antitumor properties. mdpi.com Such one-pot procedures are highly desirable in both academic and industrial settings for the streamlined production of quinoline-based compounds.

Catalytic Approaches (e.g., TsOH-catalyzed reactions)

A variety of catalysts have been employed to promote the synthesis of quinolines, often enhancing reaction rates and yields. While specific examples of TsOH-catalysis for this compound were not detailed in the provided context, the use of other acid catalysts is well-documented.

For instance, superacids such as trifluoromethanesulfonic acid (TFA) have been used as both the reaction medium and catalyst for the construction of quinoline scaffolds from vinylogous imines. mdpi.com In a similar vein, dilute hydrochloric acid has been used in conjunction with silica (B1680970) gel to catalyze the microwave-assisted synthesis of polysubstituted quinolines via the Friedländer reaction. researchgate.net

Beyond strong acids, other types of catalysts are also effective. As mentioned previously, FeCl₃·6H₂O serves as an efficient and environmentally friendly catalyst. tandfonline.com Heterogeneous catalysts like Amberlyst-15 and ZrO₂/Fe₃O₄ magnetic nanoparticles have also been utilized in the Friedländer synthesis of quinolines in ethanol, allowing for easy catalyst removal and recycling. acs.org

The table below highlights some of the catalytic systems used for quinoline synthesis:

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| Trifluoromethanesulfonic acid (TFA) | Condensation of aromatic amines with α,β-unsaturated carbonyls | Acts as both solvent and catalyst, high efficiency mdpi.com |

| Hydrochloric acid/Silica gel | Friedländer Reaction | Used in microwave-assisted synthesis researchgate.net |

| FeCl₃·6H₂O | Condensation of 2-aminoarylketones and active methylene compounds | Inexpensive, non-toxic, and environmentally benign tandfonline.com |

| Amberlyst-15, ZrO₂/Fe₃O₄ | Friedländer Reaction | Heterogeneous catalysts, easily recyclable acs.org |

Derivatization Strategies for the this compound Core

Substitution at Quinoline Ring Positions

The this compound core can be functionalized at various positions on the quinoline ring to modulate its biological and physical properties. Electrophilic cyclization of N-(2-alkynyl)anilines allows for the introduction of halogen, selenium, and sulfur-containing groups at the 3-position of the quinoline ring. nih.gov

Furthermore, the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives demonstrates the possibility of introducing complex side chains at the 2- and 4-positions, which can be valuable for developing new anticancer agents that target G-quadruplexes. nih.gov The preparation of substituted 2-pyridyl-4-phenylquinolines also showcases various substitution patterns on the quinoline nucleus, such as the introduction of methyl or bromo groups at different positions. mdpi.comnih.gov

Modifications of the Phenyl Group

Modifications of the phenyl group at the 2-position of the this compound core represent a common strategy for creating analogues with diverse properties. A straightforward approach involves using substituted benzaldehydes in a one-pot synthesis with aniline and acetone, leading to a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives.

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives with various substituents on the phenyl ring has also been explored for the development of novel histone deacetylase (HDAC) inhibitors. nih.gov In this context, substitutions such as methyl, methoxy, and chloro groups have been investigated to understand their effect on inhibitory activity. nih.gov Palladium-catalyzed cascade reactions also provide a route to functionalized quinolines where the nature of the substituent on the phenyl ring can be varied. nih.govmdpi.com

The following table presents examples of substitutions made on the phenyl group of the 2-phenylquinoline (B181262) scaffold and their intended application:

| Phenyl Group Substituent | Application/Study |

|---|---|

| Various (e.g., -Cl, -OCH₃) | Antibacterial activity screening |

| -H, -F, -Cl, -CH₃, -OCH₃, -SCH₃ | Histone Deacetylase (HDAC) inhibitors nih.gov |

| -F, -Cl, -Br, -OMe | Synthesis of polysubstituted analogues researchgate.net |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties into the this compound scaffold is a significant area of research, aiming to generate novel compounds with potentially enhanced biological or material properties. Various synthetic strategies have been developed to append different heterocyclic rings, such as pyrazoles, triazoles, and pyridines, to the quinoline core. These methods often involve the functionalization of a pre-existing quinoline derivative, followed by cyclization or coupling reactions to build the new heterocyclic system.

Pyrazole Derivatives

One common approach to introduce a pyrazole ring involves the reaction of a quinoline derivative bearing an α,β-unsaturated ketone functionality with a hydrazine derivative. semanticscholar.orgnih.govmdpi.com This method, a classic pyrazoline synthesis, relies on the cyclocondensation reaction between the two components.

For instance, a bis[3-(quinol-3-yl)pyrazoline] compound has been synthesized starting from 3-acetyl-6-chloro-2-methyl-4-phenylquinoline. semanticscholar.org The initial step involves a Claisen-Schmidt condensation between the acetylquinoline derivative and terephthalaldehyde to form a bis-chalcone, (2E,2′E)-1,1′-bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3′-(1,4-phenylene)diprop-2-en-1-one. This intermediate is then treated with hydrazine hydrate in butanoic acid to yield the final bis-pyrazoline product. semanticscholar.org

A general reaction scheme for the formation of quinoline-substituted pyrazoles is the reaction of a quinoline carbohydrazide with a β-dicarbonyl compound or its equivalent. rasayanjournal.co.in For example, 2-phenylquinoline-4-carbohydrazide can be reacted with compounds like ethyl-3-oxo-2-(2-phenylhydrazilidiene)butanoate in acetic acid to furnish the corresponding pyrazole derivative attached to the quinoline core. rasayanjournal.co.in

| Starting Material | Reagent(s) | Heterocyclic Moiety Introduced | Key Reaction Type | Ref. |

| 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | 1. Terephthalaldehyde, NaOH/Ethanol2. Hydrazine hydrate, Butanoic acid | Pyrazole (as Dihydropyrazole/Pyrazoline) | Claisen-Schmidt condensation followed by Cyclocondensation | semanticscholar.org |

| 2-Phenylquinoline-4-carbohydrazide | Ethyl-3-oxo-2-(2-phenylhydrazilidiene)butanoate, Acetic acid | Pyrazole | Cyclocondensation | rasayanjournal.co.in |

Triazole Derivatives

The introduction of triazole moieties often utilizes click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. To synthesize a this compound derivative bearing a triazole ring, one would typically start by introducing either an azide or an alkyne functionality onto the quinoline scaffold.

For example, a general synthesis could involve the preparation of a 4-azido-quinoline derivative. This azide can then react with various alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles. nih.gov Alternatively, an alkyne-functionalized quinoline can be reacted with an azide-containing reagent. For instance, S-propargylated 1,2,4-triazoles can be reacted with various aryl or alkyl azides through a Cu(I)-catalyzed cycloaddition to link a 1,2,3-triazole core to another triazole system. acs.org While not starting from this compound itself, these methodologies are broadly applicable for introducing triazole rings onto quinoline frameworks. nih.govresearchgate.net

| Quinoline Precursor | Reagent(s) | Heterocyclic Moiety Introduced | Key Reaction Type | Ref. |

| 4-Azidoquinolin-2(1H)-one | Active methylene compounds (e.g., pentane-2,4-dione), K₂CO₃ | 1,2,3-Triazole | Cycloaddition | nih.gov |

| 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one | 1. Sodium azide2. Substituted alkynes | 1,2,3-Triazole | 1,3-Dipolar cycloaddition (Click Chemistry) | researchgate.net |

Pyridine (B92270) Derivatives

The synthesis of pyridyl-substituted quinolines can be achieved through various acid-catalyzed condensation reactions. mdpi.com The Friedländer annulation, a well-established method for quinoline synthesis, can be adapted to incorporate a pyridyl group. This typically involves the condensation of an o-aminobenzophenone with a ketone containing a pyridyl moiety, such as a 2-acetylpyridine derivative. mdpi.com

For example, the synthesis of 4-phenyl-2-(2'-pyridyl)quinoline derivatives has been accomplished by the acid-catalyzed condensation of o-aminobenzophenone with 2-acetylpyridine derivatives in a medium like m-cresol with phosphorus pentoxide. mdpi.com Similarly, 2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines have been synthesized via an acid-promoted intramolecular 6-exo-trig cyclization of precursor N-aryl-N-[1-(4-pyridyl)but-3-enyl]amines. researchgate.net

| Starting Material(s) | Reagent(s) | Heterocyclic Moiety Introduced | Key Reaction Type | Ref. |

| 2-Amino-5-bromobenzophenone + 2-Acetyl-6-methyl-pyridine | m-Cresol, Phosphorus pentoxide | Pyridine | Friedländer-type condensation | mdpi.com |

| N-Aryl-N-[1-(4-pyridyl)but-3-enyl]amines | 85% H₂SO₄ | Pyridine (as Tetrahydroquinoline) | Intramolecular Cyclization | researchgate.net |

Chemical Reactivity and Transformations of 4 Methyl 2 Phenylquinoline

Versatile Chemical Reactions and Intermediate Formation

4-Methyl-2-phenylquinoline undergoes a range of chemical reactions, leading to the formation of various intermediates and final products. These transformations often involve the quinoline (B57606) core as well as the methyl and phenyl substituents.

One notable reaction is its synthesis via a one-pot, microwave-assisted approach using aniline (B41778), benzaldehyde (B42025) derivatives, and acetone (B3395972) in the presence of hydrochloric acid. derpharmachemica.com This method provides an environmentally friendly route to this compound and its derivatives. derpharmachemica.com The general scheme for this synthesis is presented below:

Figure 1: Synthesis of this compound Derivatives

Source: Adapted from Der Pharma Chemica, 2017 derpharmachemica.com

The structure of the synthesized this compound can be confirmed through various analytical techniques, including IR, NMR, and Mass Spectrometry. derpharmachemica.com

| Technique | Observed Data |

|---|---|

| 1H-NMR (δ, ppm, TMS) | 7-7.14 (m, 5H), 6.40 (d, 2H), 5.19 (s, 2H), 3.73(s, 6H), 2.69-2.93(m, 4H), 2.0(s, 1H) derpharmachemica.com |

| 13C-NMR | 147.5, 147.2, 142.8, 136.8, 129.8, 129.3, 128.3, 126.3, 113.3, 57.1, 56.2, 41.8 derpharmachemica.com |

| IR (cm-1) | 3028(C-H, str.), 3030 (C-H, str., aromatic), 1650 (C=N, str.), 1650 (C=C, str.), 1100 (C-C, str.) derpharmachemica.com |

| Mass (m/z) | 219 (100%) derpharmachemica.com |

Furthermore, this compound can be synthesized through a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.govrsc.org This denitrogenative approach yields the desired product in good yield. nih.govrsc.org

The formation of intermediates is a key aspect of the reactivity of this compound. For instance, in the palladium-catalyzed synthesis, an imine-Pd intermediate (F) is formed, which upon protonation and hydrolysis, leads to a ketone intermediate (H). This ketone then undergoes tautomerization and intramolecular cyclization to yield the final quinoline product. nih.gov

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Radical mechanisms play a significant role in certain reactions of quinoline derivatives. For example, the photolysis of formic acid can generate radicals that participate in the reductive formylation of N-heteroarenes. rsc.org While direct studies on this compound are limited in this specific context, related research on 2-phenylquinoline (B181262) shows moderate yields in such reactions, with steric hindrance being a potential limiting factor. rsc.org The introduction of a radical scavenger like TEMPO has been shown to inhibit these transformations, confirming the involvement of radical species. rsc.org

In other instances, photoinduced N-O bond fragmentation in derivatives like methyl 2-phenylquinoline-4-carboxylate N-oxide (PQCNO) can generate reactive radical intermediates. nih.gov These radicals can then participate in reactions such as Minisci-type alkylations. nih.gov The proposed mechanism involves the photoinduced decomposition of an acyl-PQCNO intermediate to generate a radical, which then adds to a protonated heteroaromatic substrate. nih.gov

Intramolecular cyclization is a common and powerful strategy for constructing the quinoline ring system and for further functionalization. In the synthesis of this compound from o-aminocinnamonitriles, a key step is the intramolecular cyclization of an intermediate. nih.gov The reaction is believed to proceed through the E/Z configurational tautomerization of a ketone intermediate, which then allows the amino group to attack the carbonyl group, leading to the cyclized product. nih.gov

Palladium-catalyzed intramolecular cyclization reactions have also been employed to synthesize complex fused heterocyclic systems incorporating the quinoline moiety. bohrium.com These reactions can proceed through the simultaneous activation of C-H and C-X bonds, leading to the formation of new rings. bohrium.com The development of efficient catalytic systems is crucial for the success of these transformations. bohrium.com

Denitrogenative reactions, where a molecule of nitrogen (N₂) is eliminated, offer a unique pathway for the synthesis of quinolines. A notable example is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.govrsc.orgrsc.org This reaction proceeds through a sequence of steps, including the formation of an intermediate that subsequently loses nitrogen gas to facilitate the formation of the quinoline ring. nih.gov Control experiments have shown that the reaction requires the presence of oxygen and that certain intermediates, such as (E)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one, are involved in the transformation. nih.gov

Another example of a denitrogenative reaction involves the Rh(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with quinolones and isoquinolones. acs.org While not directly involving this compound as a starting material, this highlights the utility of denitrogenative strategies in quinoline chemistry.

Biological Activities and Pharmacological Applications of 4 Methyl 2 Phenylquinoline and Analogues

Antimicrobial Properties

Derivatives of 4-methyl-2-phenylquinoline have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, and protozoa. These properties are often attributed to the planar bicyclic quinoline (B57606) ring system, which can intercalate with microbial DNA, and the diverse functionalities that can be introduced at various positions on the quinoline core, allowing for modulation of their biological effects.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Analogues of this compound have been investigated for their potential to combat both Gram-positive and Gram-negative bacteria. A series of 2-phenyl-quinoline-4-carboxylic acid derivatives, for instance, have been synthesized and evaluated for their antibacterial properties. nih.gov These studies have revealed that certain compounds within this class exhibit significant activity. For example, specific derivatives have shown promising inhibition against Staphylococcus aureus and Bacillus subtilis, both Gram-positive bacteria. nih.gov

The antibacterial efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. Research has shown that structural modifications to the 2-phenylquinoline (B181262) core can significantly impact antibacterial potency. For instance, the introduction of different substituents on the phenyl ring or the carboxylic acid moiety can enhance activity against specific bacterial strains. nih.gov Some derivatives have also demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. nih.gov

While activity against Gram-positive bacteria has been more consistently observed, some analogues have also shown inhibitory effects against Gram-negative bacteria such as Escherichia coli. nih.gov The outer membrane of Gram-negative bacteria typically presents a more formidable barrier to drug penetration, making the development of effective agents a challenge. The ability of certain 2-phenylquinoline derivatives to overcome this barrier highlights their potential as broad-spectrum antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Selected 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a₄ | Staphylococcus aureus | 64 |

| 5a₇ | Escherichia coli | 128 |

| 5b₄ | MRSA | Moderate Activity |

Antifungal Activity

The quinoline scaffold is also a key feature in a number of compounds with antifungal properties. Research into this compound analogues has revealed their potential to inhibit the growth of various fungal pathogens. For example, a study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines demonstrated that certain derivatives exhibit notable antifungal activity, particularly against dermatophytes. sciforum.net

Structure-activity relationship studies have indicated that modifications to the quinoline ring and its substituents can significantly influence antifungal efficacy. For instance, the presence of a hydroxyl group on the 4-aryl substituent and the absence of a benzyl (B1604629) group on the nitrogen atom of the tetrahydroquinoline ring were found to enhance antifungal activity. sciforum.net

The range of susceptible fungi includes clinically relevant yeasts and molds. sciforum.net The evaluation of MICs against various fungal strains is a critical step in identifying promising lead compounds for further development.

Table 2: Antifungal Activity of a 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinoline Derivative

| Compound ID | Fungal Group | MIC Range (µg/mL) |

|---|---|---|

| 6g | Dermatophytes | 32-65 |

Antimalarial Activity against P. falciparum

Malaria, caused by parasites of the genus Plasmodium, remains a major global health issue, with the emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of novel antimalarial agents. Quinoline-containing compounds, such as chloroquine (B1663885) and quinine, have historically been cornerstones of antimalarial therapy.

Derivatives of this compound have been explored for their antiplasmodial activity. A study focusing on 4-methylamino-2-phenylquinoline analogues revealed that several compounds in this series exhibit potent inhibitory activity against the RKL-2 strain of P. falciparum. researchgate.netnih.gov The percentage of parasite inhibition at a concentration of 100 µg/ml was used to assess their efficacy, with some analogues showing very high levels of inhibition. researchgate.netnih.gov

The in vitro antimalarial activity is typically determined by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth. The development of dual-action quinoline-hybrid compounds is also a promising strategy, with some hybrids demonstrating activity in the nanomolar range against the 3D7 strain of P. falciparum. nist.gov

Table 3: Antiplasmodial Activity of Selected 4-Methylamino-2-phenylquinoline Analogues against P. falciparum RKL-2 Strain

| Compound ID | Percentage Inhibition at 100 µg/ml |

|---|---|

| 7a | 88.0 ± 1.1 |

| 7d | 79.1 ± 1.1 |

| 7i | 90.2 ± 0.1 |

Anticancer Research and Mechanistic Studies

In addition to their antimicrobial properties, quinoline derivatives, including those related to this compound, have emerged as a promising class of compounds in anticancer research. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with critical cellular processes such as cell cycle progression.

Histone Deacetylase (HDAC) Inhibition and Selectivity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is often associated with the development and progression of cancer, making them an attractive target for anticancer drug development. Several quinoline-based compounds have been identified as potent HDAC inhibitors. mdpi.comresearchgate.net

Specifically, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides have been designed and synthesized as HDAC inhibitors. mdpi.com These compounds have shown significant in vitro inhibitory activity, with some exceeding the potency of the established HDAC inhibitor Vorinostat. mdpi.com

A key aspect of developing HDAC inhibitors for cancer therapy is achieving selectivity for specific HDAC isoforms. This can help to minimize off-target effects and improve the therapeutic index of the drug. Certain quinoline-based HDAC inhibitors have demonstrated preferable inhibition of class I HDACs, with particularly strong activity against HDAC8. mdpi.com The IC50 values for these compounds against various HDAC isoforms provide a quantitative measure of their potency and selectivity. mdpi.com

Table 4: HDAC Inhibitory Activity of a Selected Quinoline-Based Compound

| Compound ID | Target | IC50 (nM) |

|---|---|---|

| 4a | HDAC8 | 442 |

Induction of G2/M Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. A common strategy in cancer chemotherapy is to induce cell cycle arrest, thereby preventing the proliferation of cancer cells. Several quinoline-chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase. researchgate.net

This G2/M arrest is often a prelude to apoptosis (programmed cell death), a key mechanism by which anticancer agents eliminate tumor cells. The induction of G2/M arrest by these compounds is a dose-dependent phenomenon and can be observed through techniques such as flow cytometry. researchgate.net Mechanistic studies have shown that this cell cycle arrest can be accompanied by the upregulation of apoptosis-related proteins, such as Caspase-3, Caspase-9, and cleaved-PARP, further supporting the role of these compounds in promoting cancer cell death. researchgate.net The ability of these quinoline derivatives to halt cell proliferation at a critical checkpoint highlights their therapeutic potential in oncology. researchgate.netresearchgate.net

Promotion of Apoptosis

Quinoline derivatives, including analogues of this compound, have been identified as potent inducers of apoptosis, a programmed cell death essential for tissue homeostasis. A deficiency in this process is a hallmark of cancer, making the activation of apoptotic pathways a key strategy for anticancer drug development. nih.gov

One such derivative, 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1), has demonstrated the ability to induce cytotoxicity in T47D breast cancer cells by activating both intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net Research has shown that PQ1 treatment leads to an increase in cleaved caspase-3, a key executioner caspase. nih.gov Further investigation into the intrinsic pathway revealed that PQ1 activates the checkpoint protein caspase-9, elevates the levels of the pro-apoptotic protein Bax, and facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net Interestingly, it does not affect the level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The compound also activates caspase-8, a critical component of the extrinsic pathway. nih.govresearchgate.net The induction of cell death by PQ1 was suppressed by pre-treatment with caspase-8 or caspase-9 inhibitors and completely counteracted by a caspase-3 inhibitor, confirming the compound's reliance on these caspase-dependent pathways. nih.gov

Similarly, the compound 2-phenyl-4-quinolone (YT-1) has been shown to induce G2/M phase cell cycle arrest and apoptosis in human leukemia U937 cells. nih.gov The presence of apoptotic bodies and DNA fragmentation, hallmarks of apoptosis, were observed following treatment with YT-1. nih.gov This compound was found to trigger the intrinsic apoptosis pathway. nih.gov

Furthermore, a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives were evaluated for their anticancer activity. Among them, compound 12e, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, displayed potent cytotoxicity and was found to induce cell cycle arrest in the G2/M phase, accompanied by apoptosis in HL-60 and H460 cancer cell lines. nih.gov This apoptotic action was confirmed through Hoechst staining and the activation of caspase-3. nih.gov

Another study on 2-phenylquinoline-4-carboxylic acid derivatives identified a compound, D28, as a novel histone deacetylase (HDAC) inhibitor. nih.gov Mechanistic studies in K562 cells revealed that D28 promotes apoptosis in a dose-dependent manner, contributing significantly to its anticancer effects. nih.gov

These findings underscore the potential of this compound analogues as anticancer agents through their ability to effectively induce programmed cell death in cancer cells.

Table 1: Apoptotic Activity of this compound Analogues

| Compound | Cell Line | Key Findings |

|---|---|---|

| PQ1 | T47D (Breast Cancer) | Activates caspase-3, -8, and -9; Increases Bax levels; Promotes cytochrome c release. nih.govresearchgate.net |

| YT-1 | U937 (Leukemia) | Induces G2/M phase arrest and intrinsic apoptosis. nih.gov |

| 12e | HL-60, H460 | Induces G2/M phase arrest and apoptosis; Activates caspase-3. nih.gov |

| D28 | K562 | Promotes apoptosis in a dose-dependent manner. nih.gov |

Interaction with Biological Molecules (DNA, Proteins)

The pharmacological effects of quinoline derivatives are often attributed to their interactions with crucial biological macromolecules like DNA and proteins. The planar structure and extended conjugation system of these compounds facilitate their ability to intercalate with DNA, a mechanism that can disrupt DNA synthesis and contribute to their anticancer properties. orientjchem.org For instance, compounds with substitutions at the 2 and 4 positions of the quinoline ring have shown significant biological activity. austinpublishinggroup.comrsc.orgnih.gov

The ability of quinoline derivatives to bind with DNA is a key aspect of their mechanism of action. orientjchem.org This interaction can impede essential cellular processes such as replication and transcription, ultimately leading to cell death, which is particularly relevant in the context of cancer therapy.

In addition to DNA, these compounds also interact with various proteins. One significant target is the class of enzymes known as histone deacetylases (HDACs). A 2-phenylquinoline-4-carboxylic acid derivative, D28, has been identified as a selective HDAC3 inhibitor. nih.gov By inhibiting HDACs, these compounds can alter chromatin structure and gene expression, leading to anticancer effects such as cell cycle arrest and apoptosis. nih.gov

Another protein target for a 2-phenylquinoline analogue is the SARS-CoV-2 helicase (nsp13). nih.govnih.gov Compound 6g, which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, demonstrated potent activity against this highly conserved viral enzyme, suggesting a potential mechanism for its antiviral effects. nih.govnih.gov

Anti-inflammatory Potential

Quinoline-based molecules have been extensively explored as anti-inflammatory agents, targeting various pharmacological pathways. benthamdirect.combenthamdirect.comresearchgate.net The anti-inflammatory activity of these derivatives is often dependent on the nature and position of the substituents on the quinoline ring. benthamdirect.com

Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its uncontrolled activation can lead to a wide range of inflammatory diseases. Mechanistic studies have confirmed that certain quinoline compounds can directly target NLRP3, blocking its assembly and activation. nih.gov One such compound, W16, has demonstrated potent anti-inflammatory effects in a model of ulcerative colitis. nih.gov

The structure-activity relationship studies have revealed that specific moieties attached to the quinoline core are crucial for their anti-inflammatory effects. For example, quinolines with a carboxamide group have shown antagonism towards the Transient Receptor Potential Vanilloid 1 (TRPV1), while those with a carboxylic acid group exhibit cyclooxygenase (COX) inhibition. benthamdirect.com Furthermore, the presence of an aniline (B41778) moiety at the C-4 position, an aryl group at C-8, and an oxazole (B20620) ring at C-5 has been associated with the inhibition of Phosphodiesterase 4 (PDE4), another important target in inflammatory diseases. benthamdirect.com

Antiviral Properties

The quinoline scaffold is a recognized pharmacophore in the development of antiviral agents. nih.govnih.govresearchgate.net Several quinoline analogues have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses and influenza viruses. nih.govmalariaworld.orgmdpi.com

In the context of coronaviruses, a number of 2-phenylquinoline derivatives have been identified as potent inhibitors of SARS-CoV-2 replication. nih.govnih.gov A screening of a compound library revealed a 2-phenylquinoline scaffold as a promising hit, with initial compounds showing low micromolar activity. nih.govnih.gov Further optimization led to derivatives that maintained this activity while exhibiting low cytotoxicity. nih.govnih.gov These promising compounds also showed significant antiviral activity against other human coronaviruses, HCoV-229E and HCoV-OC43, with EC50 values in the sub-micromolar to low micromolar range. nih.govnih.gov The mechanism of action for some of these compounds may involve the inhibition of the viral helicase, nsp13. nih.govnih.gov

Other quinoline analogues, such as chloroquine and hydroxychloroquine, have also shown broad anti-coronavirus activity in vitro. malariaworld.org These compounds were found to interfere with viral entry at a stage after the virus attaches to the cell. malariaworld.org Their antiviral activity has also been linked to an inhibitory effect on the autophagy pathway. malariaworld.org

In addition to coronaviruses, 2,4-disubstituted quinazoline (B50416) derivatives have been designed and synthesized as novel anti-influenza A virus agents. nih.gov Several of these compounds exhibited potent in vitro activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. nih.gov

Table 2: Antiviral Activity of Selected Quinoline Analogues

| Compound Class | Target Virus | Activity (EC50) | Potential Mechanism |

|---|---|---|---|

| 2-Phenylquinolines | SARS-CoV-2, HCoV-229E, HCoV-OC43 | 0.2 to 9.4 µM | Inhibition of viral replication, potential helicase (nsp13) inhibition. nih.govnih.gov |

| Chloroquine | HCoV-OC43 | ~0.12 - 12 µM | Interferes with viral entry, inhibits autophagy. malariaworld.org |

| Hydroxychloroquine | Coronaviruses | ~0.12 - 12 µM | Interferes with viral entry, inhibits autophagy. malariaworld.org |

| 2,4-disubstituted quinazolines | Influenza A (H1N1) | 3.70 - 4.19 µM | Inhibition of viral activity. nih.gov |

Antiplatelet and Antiangiogenesis Studies

Quinoline derivatives have also been investigated for their potential in modulating platelet function. Certain acetoxy quinolones have been identified as having antiplatelet properties. researchgate.net One such compound, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) (6-AQ), has been shown to be an effective antiplatelet agent both in vitro and in vivo. researchgate.net

The mechanism of its antiplatelet action involves the inhibition of cyclooxygenase-1 (Cox-1), which leads to a downregulation of thromboxane (B8750289) A2 (TxA2) and subsequent inhibition of platelet aggregation. researchgate.net Furthermore, these acetoxy quinolones can activate platelet Nitric Oxide Synthase (NOS) through a process catalyzed by Calreticulin Transacetylase (CRTAase), leading to an increase in intracellular nitric oxide (NO), which also contributes to the inhibition of platelet aggregation. researchgate.net

Other studies have also highlighted the antiplatelet aggregation activity of quinoline alkaloids. nih.gov For instance, confusadine, a quinoline alkaloid, has been demonstrated to be an anti-platelet aggregation constituent. nih.gov Similarly, some 4-quinazolinone derivatives have shown an inhibitory power on platelet aggregation comparable to or even greater than acetylsalicylic acid, particularly when aggregation is induced by ADP. nih.gov

Other Investigated Biological Efficacies

Antileishmanial Activity

The quinoline scaffold is a well-established "privileged structure" in the search for new treatments for leishmaniasis, a parasitic disease. frontiersin.org Numerous quinoline analogues have demonstrated significant activity against various Leishmania species. nih.govgriffith.edu.aunih.govfrontiersin.orgfrontiersin.org

Specifically, 2-substituted quinolines have been a focus of research and have shown promising results. nih.gov One optimized compound from this series exhibited an in vitro IC50 value of 0.2 µM against Leishmania donovani. nih.gov Importantly, these compounds were also active against a line of L. donovani that was resistant to sitamaquine, an 8-aminoquinoline, suggesting a different mechanism of action. nih.gov

Structure-activity relationship studies have provided insights into the features that enhance antileishmanial activity. For example, in a series of sixteen derivatives, analogues with specific substitutions demonstrated potent activity against both the promastigote and amastigote forms of L. major. nih.gov One derivative, compound 31, was identified as a lead molecule with an IC50 of 0.89 µM against L. major amastigotes. nih.gov Subsequent optimization efforts, focusing on introducing different functional groups at the C-4 position, led to the discovery of a compound (33) with submicromolar antileishmanial activity (IC50 = 0.37 µM). nih.gov

Other quinoline-based compounds, such as clioquinol, have also shown promising antileishmanial properties against both L. amazonensis and L. infantum. nih.gov Furthermore, the hybridization of the quinoline scaffold with other pharmacophores, like 1,2,3-triazole, has resulted in hybrid molecules with considerable activity against L. donovani promastigotes and amastigotes. nih.gov

Table 3: Antileishmanial Activity of Selected Quinoline Analogues

| Compound/Analogue | Leishmania Species | Activity (IC50) | Form |

|---|---|---|---|

| Optimized 2-substituted quinoline | L. donovani | 0.2 µM | Not specified |

| Analogue 30 | L. major | 0.2 µM | Promastigote |

| Analogue 31 | L. major | 0.89 µM | Amastigote |

| Analogue 33 | L. major | 0.37 µM | Amastigote |

| Clioquinol | L. amazonensis | 8.35 µM | Promastigote |

| Clioquinol | L. infantum | 4.71 µM | Promastigote |

| Quinoline-triazole hybrids | L. donovani | 2.76–45.75 µM | Promastigote |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Features Influencing Biological Activity

The biological activity of 4-methyl-2-phenylquinoline derivatives is dictated by the specific arrangement of atoms and functional groups, which constitute the pharmacophore. This core scaffold consists of a quinoline (B57606) ring system with a methyl group at position 4 and a phenyl ring at position 2. vulcanchem.com SAR studies have explored modifications at nearly every position to understand their impact on activity.

The fundamental pharmacophore for DHODH inhibition, for instance, involves the quinoline core, where the nitrogen acts as a key interaction point. nih.gov The phenyl group at the 2-position often fits into a lipophilic pocket of the target enzyme, and its substitution pattern is critical for potency. nih.gov

Studies on antimalarial derivatives targeting Plasmodium falciparum have provided detailed insights through 3D-QSAR contour maps. nih.govmdpi.com

Steric and Electrostatic Features: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models highlight specific spatial requirements. For example, bulky, sterically favored groups are preferred near the phenyl ring, while less bulky groups are favored elsewhere to avoid steric clashes. nih.gov The electrostatic maps indicate that electron-withdrawing groups, which create negative potential, are favorable in certain regions, while positive potential is favored in others, guiding the placement of substituents to maximize electrostatic interactions with the target. nih.gov

Hydrophobic and Hydrogen Bonding Features: CoMSIA models also map hydrophobic and hydrogen bond donor/acceptor preferences. A yellow polyhedron near position 7 of the quinoline core in one study indicated that hydrophobic groups in this area enhance antimalarial activity, consistent with the high potency of halogenated compounds. mdpi.com Conversely, a white polyhedron near position 4 suggested that hydrophilic substituents in that region are beneficial. mdpi.com The ability to form hydrogen bonds is also crucial; strategic placement of H-bond acceptor groups on the core structure can significantly improve potency by forming new interactions with residues in the binding pocket. nih.gov

In the context of antiplasmodial activity, substitutions at the C4 position of the quinoline ring with moieties like morpholine, piperidine, and imidazole (B134444) have been shown to yield potent compounds. researchgate.net For antibacterial activity, the presence and nature of substituents on the 2-phenyl ring play a significant role. Derivatives with electron-donating or electron-withdrawing groups at the para-position of the phenyl ring exhibit varied antibacterial efficacy against different bacterial strains. derpharmachemica.com

Correlation between Structural Descriptors and Biological Potency

QSAR studies establish a quantitative link between the physicochemical properties of a molecule, known as descriptors, and its biological activity. scispace.com These descriptors can be electronic, steric, hydrophobic, or topological in nature. For this compound derivatives, linear regression analysis has been successfully used to build QSAR models that correlate specific descriptors with antibacterial and antifungal activities. scispace.comresearchgate.net

Significant correlation has been observed between the biological activity of these derivatives and various descriptors. scispace.comresearchgate.net For instance, in a study predicting antifungal activity, three statistically significant models were generated, highlighting the influence of descriptors such as T_C_N_5 (related to the total count of C, N atoms separated by 5 bonds), T_N_O_2 (total count of N, O atoms separated by 2 bonds), XKMostHydrophobicHydrophilicDistance, and XAHydrophilicArea. researchgate.net The positive and negative coefficients of these descriptors in the regression equation indicate whether an increase in their value leads to an increase or decrease in biological activity, respectively.

The table below presents findings from a QSAR study on the antifungal activity of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, showing the correlation between descriptors and biological activity.

Table 1: Correlation of Descriptors with Antifungal Activity

| Model | Descriptor | Coefficient | Indication for Activity |

|---|---|---|---|

| Model 1 | T_C_N_5 | Positive | Favorable |

| T_N_O_2 | Negative | Unfavorable | |

| Model 2 | XKMostHydrophobicHydrophilicDistance | Positive | Favorable |

| Model 3 | XAHydrophilicArea | Negative | Unfavorable |

This table is generated based on data reported in a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives. researchgate.net

These correlations provide a quantitative basis for the SAR, allowing researchers to prioritize substituents that are likely to enhance biological potency. For example, a positive coefficient for a descriptor related to hydrophobicity suggests that increasing the lipophilicity of a particular region of the molecule could lead to better activity. researchgate.net

Predictive Modeling for Novel this compound Derivatives

A primary goal of QSAR studies is to develop predictive models that can accurately forecast the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net This computational screening significantly reduces the time and cost associated with drug discovery. scispace.com For this compound derivatives, various statistically robust QSAR models have been developed for activities including antibacterial, antifungal, and antimalarial. nih.govscispace.comresearchgate.net

These models are built using a "training set" of compounds with known activities and are then validated using an external "test set." jksus.org The predictive power of a QSAR model is assessed by several statistical parameters:

r² (Coefficient of Determination): Indicates the goodness of fit for the training set. Values close to 1.0 suggest a strong correlation. jksus.org

q² or Q²cv (Cross-validated r²): Measures the internal predictive ability of the model. jksus.org

pred_r² or R²test (Predictive r² for the test set): Measures the model's ability to predict the activity of external compounds. A high value indicates a robust and reliable model. researchgate.netjksus.org

For example, a QSAR model for anti-tubercular quinoline derivatives showed a high squared correlation coefficient (R²) of 0.9367 and an external validation (R² test) of 0.8215, indicating strong predictive capability. jksus.org Similarly, 2D and 3D-QSAR models for antimalarial activity against P. falciparum yielded high predictive r² values (r²test) of 0.845 and 0.876 for the 2D-QSAR and CoMSIA models, respectively. nih.gov The successful concurrence between predicted and experimentally determined biological activities validates the QSAR models. scispace.comresearchgate.net

The table below summarizes the statistical validation of predictive QSAR models for different biological activities of quinoline derivatives.

Table 2: Statistical Validation of Predictive QSAR Models

| Biological Activity | Model Type | r² (training set) | q² (internal validation) | pred_r² (external validation) | Source(s) |

|---|---|---|---|---|---|

| Antifungal | 3D-QSAR | 0.8166 | 0.6213 | 0.9421 | researchgate.net |

| Antimalarial | 2D-QSAR | 0.8274 | - | 0.8454 | nih.gov |

| Antimalarial | CoMFA (3D-QSAR) | - | - | 0.8780 | nih.gov |

| Antimalarial | CoMSIA (3D-QSAR) | - | - | 0.8760 | nih.gov |

| Anti-tubercular | GFA-MLR | 0.9367 | 0.8752 | 0.8215 | jksus.org |

This table summarizes key statistical parameters from various QSAR modeling studies on quinoline derivatives.

These validated models serve as powerful tools for the in-silico design of new this compound derivatives with potentially superior potency before their actual chemical synthesis is undertaken. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). frontiersin.org This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its target protein at the atomic level. frontiersin.orgnih.gov The process involves generating various conformations of the ligand within the binding site of the receptor and scoring these poses based on their binding affinity, which is often estimated in kcal/mol. nih.govsemanticscholar.org

While specific docking studies targeting 4-Methyl-2-phenylquinoline are not extensively detailed in the provided literature, research on closely related 4-phenylquinoline (B1297854) derivatives demonstrates their potential to interact with various biological targets. For instance, derivatives of 2-phenyl-4-quinolone have been investigated as antimitotic agents by docking into the colchicine-binding site of the tubulin receptor. mdpi.com Similarly, other quinoline (B57606) derivatives have been docked against the main protease (3CLpro) of SARS-CoV-2 and DNA gyrase, which are critical targets for antiviral and antibacterial agents, respectively. nih.govresearchgate.net

In a typical molecular docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, such as a this compound derivative, is then computationally placed into the active site of the protein. The stability of the resulting complex is evaluated using scoring functions that calculate the free energy of binding. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. semanticscholar.org For example, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified interactions with amino acids like ILE-8, LYS-7, and TRP-12. semanticscholar.org

The findings from these analogous studies suggest that the this compound scaffold is a viable candidate for docking investigations against a range of therapeutic targets. The table below summarizes docking results for various quinoline derivatives against different protein targets, illustrating the binding affinities and key interactions that can be elucidated through this computational approach.

Table 1: Molecular Docking Data for Representative Quinoline Derivatives This table presents findings for compounds structurally related to this compound to illustrate the application of molecular docking.

| Compound/Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 8-Methoxy-4-phenylquinoline-2-hydrazine | SARS-CoV-2 3CLpro | -9.09 (example value) | SER144, CYS145 |

| 4-Phenylquinoline derivatives | S. aureus DNA gyrase A | IC₅₀ = 0.214 µg/mL (example value) | Not specified |

| 2-Phenyl-4-quinolone derivatives | Tubulin (Colchicine site) | Not specified | Not specified |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the process of drug discovery and development, a significant number of promising compounds fail in later stages due to unfavorable pharmacokinetic properties or toxicity. researchgate.net In silico ADMET profiling uses computational models to predict these properties early in the research pipeline, saving time and resources. researchgate.netbiorxiv.org Various online tools and software, such as SwissADME and admetSAR, are employed to estimate the ADMET characteristics of a molecule based on its structure. mdpi.combiorxiv.org These predictions are crucial for optimizing lead compounds and assessing their drug-likeness. researchgate.net

For the this compound scaffold, ADMET profiling can predict its behavior in a biological system. Studies on structurally similar 4-phenyl-2-quinolone (4-PQ) derivatives provide insight into the likely profile of this class of compounds. mdpi.com These analyses typically evaluate a range of parameters, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints. mdpi.com

For example, in silico analysis of 4-PQ derivatives indicated good drug-likeness and bioavailability. mdpi.com However, potential risks were also identified, such as AMES toxicity (mutagenicity) and interactions with drug-metabolizing enzymes like CYP3A4, which could lead to drug-drug interactions. mdpi.com The prediction of hERG (human Ether-à-go-go-Related Gene) inhibition is another critical toxicity assessment, as blocking this potassium channel can lead to cardiotoxicity. mdpi.com The 4-PQ derivatives were predicted to be non-hERG inhibitors and non-carcinogenic. mdpi.com

The following table summarizes key ADMET properties predicted for 4-phenyl-2-quinolone derivatives, which serve as a relevant model for this compound.

Table 2: Predicted ADMET Profile for 4-Phenyl-2-quinolone Derivatives Data based on studies of structural analogs to illustrate typical ADMET parameters. mdpi.com

| ADMET Property | Prediction Parameter | Predicted Outcome for Analogs | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Non-penetrant | Low likelihood of central nervous system side effects. |

| Metabolism | CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Metabolism | CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with a wide range of medications. |

| Toxicity | AMES Toxicity | Toxic | Potential to be mutagenic. |

| Toxicity | hERG Inhibition | Non-inhibitor | Low risk of certain types of cardiotoxicity. |

| Toxicity | Carcinogenicity | Non-carcinogen | Low risk of causing cancer. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. rsc.orgrsc.org These calculations provide fundamental insights into molecular properties by solving the Schrödinger equation, offering information on orbital energies, electron distribution, and molecular geometry. scirp.org For this compound, DFT studies can elucidate its intrinsic chemical nature.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tsijournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. rsc.org A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule, whereas a small gap suggests the molecule is more polarizable and reactive, i.e., a "soft" molecule. rsc.org

DFT calculations on quinoline and its derivatives show that the electronic clouds in the HOMO are often distributed on the quinoline ring system, while the LUMO distribution can vary depending on the substituents. researchgate.netmdpi.com For quinoline itself, the HOMO-LUMO energy gap has been calculated to be around 4.83 eV using the B3LYP/6-31+G(d,p) level of theory. scirp.org In derivatives, this gap can be tuned by adding different functional groups. For example, a study on a series of quinoline-amide derivatives found energy gaps ranging from 1.878 eV to 3.938 eV, demonstrating that substituents significantly influence the molecule's electronic properties and reactivity. rsc.org

These quantum chemical descriptors are vital for understanding reaction mechanisms, predicting sites of electrophilic and nucleophilic attack, and designing molecules with specific electronic or optical properties.

Table 3: Calculated Frontier Molecular Orbital Energies for Quinoline and Related Derivatives This table presents data from DFT calculations on quinoline and its analogs to illustrate the electronic properties of the core structure.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 | scirp.org |

| 2-Methoxyphenyl Quinoline-2-carboxylate | DFT (unspecified) | -6.402 | -1.822 | 4.580 | researchgate.net |

| Quinoline-amide derivative (6q) | B3LYP/6-31G'(d,p) | -6.114 | -2.732 | 3.382 | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Methyl-2-phenylquinoline. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the quinoline (B57606) and phenyl rings, as well as the methyl group. In a typical spectrum recorded in CDCl₃, the methyl protons (CH₃) appear as a singlet around δ 2.70 ppm. rsc.org The aromatic protons resonate in the downfield region, generally between δ 7.36 and 8.11 ppm, showing complex multiplicity due to spin-spin coupling. rsc.org For instance, one report identifies a multiplet for five protons between δ 7.0-7.14 ppm and a doublet for two protons at δ 6.40 ppm. derpharmachemica.com Another detailed analysis shows a doublet for one proton at δ 8.11 (J = 9.1 Hz), a doublet for two protons at δ 8.07 (J = 8.3 Hz), a doublet for one proton at δ 7.92 (J = 8.3 Hz), a triplet for two protons at δ 7.64 (J = 8.3 Hz), and a multiplet for three protons between δ 7.49-7.43 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides further confirmation of the carbon framework. The carbon of the methyl group typically appears at approximately δ 19.0-22.6 ppm. rsc.org The numerous aromatic carbons of the quinoline and phenyl rings are observed in the range of δ 113.3 to 157.1 ppm. rsc.orgderpharmachemica.com Specific reported shifts in CDCl₃ include prominent peaks at δ 157.1, 148.0, 144.9, 139.7, 130.2, 129.4, 129.2, 128.8, 127.5, 127.2, 126.0, 123.6, and 119.8 ppm. rsc.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H | 2.70 (s, 3H) | rsc.org |

| ¹H | 7.36-8.11 (m, 9H) | rsc.org |

| ¹³C | 19.0-22.6 | rsc.org |

| ¹³C | 113.3-157.1 | rsc.orgderpharmachemica.com |

| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies observed in the IR spectrum include:

C-H stretching (aromatic): Typically found around 3028-3061 cm⁻¹. derpharmachemica.com

C-H stretching (aliphatic): A band corresponding to the methyl group's C-H stretch appears around 2918-2978 cm⁻¹. derpharmachemica.comrsc.org

C=N stretching: The carbon-nitrogen double bond in the quinoline ring gives a characteristic absorption in the region of 1625-1650 cm⁻¹. derpharmachemica.com

C=C stretching (aromatic): Multiple bands for the aromatic carbon-carbon double bond stretching are observed between 1451 cm⁻¹ and 1670 cm⁻¹. derpharmachemica.comrsc.org

C-C stretching: A band for the carbon-carbon single bond stretch is seen around 1100-1162 cm⁻¹. derpharmachemica.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3028-3061 | derpharmachemica.com |

| Aliphatic C-H | Stretching | 2918-2978 | derpharmachemica.comrsc.org |

| C=N | Stretching | 1625-1650 | derpharmachemica.com |

| Aromatic C=C | Stretching | 1451-1670 | derpharmachemica.comrsc.org |

| C-C | Stretching | 1100-1162 | derpharmachemica.com |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The molecular ion peak [M]⁺ for this compound is observed at an m/z of 219, which corresponds to its molecular weight. derpharmachemica.comrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For C₁₆H₁₃N, the calculated mass for the protonated molecule [M+H]⁺ is 220.1126. rsc.org Experimental HRMS data often shows a value very close to this, such as 220.1120, confirming the elemental composition. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z | Reference |

| MS | [M]⁺ | 219.28 | 219 | derpharmachemica.comrsc.org |

| HRMS (ESI-TOF) | [M+H]⁺ | 220.1126 | 220.1120 | rsc.org |

Chromatographic Methods for Purity Assessment (Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of a compound's purity. derpharmachemica.comasianpubs.org The compound is spotted on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. asianpubs.org The purity can be inferred from the presence of a single spot. Visualization is often achieved using UV light or iodine vapor. derpharmachemica.com

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. rsc.orgderpharmachemica.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel (60-120 or 100-200 mesh). rsc.orgderpharmachemica.com A suitable eluent, such as a mixture of ethyl acetate (B1210297) and n-hexane (e.g., 40:60 or 10:90), is passed through the column to separate the desired compound from impurities. rsc.orgderpharmachemica.com The fractions are collected and analyzed (often by TLC) to isolate the pure product.

X-ray Crystallography for Solid-State Structure Determination

Emerging Applications and Material Science Research

Development of Innovative Dyes and Color Characteristics

The quinoline (B57606) scaffold is a foundational component in the development of novel dyes. Research into related compounds, such as 8-hydroxyquinoline, has demonstrated a facile and effective strategy for preparing new azo dyes. researchgate.net This process typically involves coupling the quinoline derivative with a diazonium salt. researchgate.net For instance, new asymmetric trimethine cyanine (B1664457) dyes have been prepared through the condensation of 2-methylquinolinium salts. researchgate.net

Dyes based on the quinoline structure, such as those derived from 8-hydroxyquinoline, have shown a good affinity for polyester (B1180765) (PET) fabrics when applied as disperse dyes. researchgate.net The evaluation of their dyeing properties often includes assessing color fastness to various environmental factors. These assessments indicate the durability and stability of the color on the fabric. researchgate.net

The resulting dyed fabrics have demonstrated promising characteristics, as detailed in the table below.

Table 1: Fastness Properties of Quinoline-Based Azo Dyes on Polyester Fabric

| Fastness Test | Rating |

|---|---|

| Washing Fastness | Moderate to Excellent |

| Light Fastness | Moderate to Excellent |

| Rubbing Fastness | Very Good |

| Perspiration Fastness | Very Good |

Data derived from studies on 8-hydroxyquinoline-based azo dyes, indicating the potential performance of dyes synthesized from a quinoline core. researchgate.net

These results suggest that dyes incorporating the 4-Methyl-2-phenylquinoline structure could be potential candidates for high-performance applications in the textile industry, particularly for synthetic fabrics like polyester. researchgate.net

Photophysical Property Investigations (Luminescence, Fluorescence)

This compound and its derivatives are actively investigated for their photophysical properties, particularly luminescence and fluorescence. atomfair.com The quinoline moiety itself is a well-characterized fluorophore, and its derivatives are recognized for their potential in developing fluorescent probes and sensors for bio-imaging and chemo-sensing. nih.gov The inherent characteristics of these compounds, such as intramolecular charge transfer (ICT), electron-accepting properties, and significant dipole moments, make them suitable for these applications. nih.gov

The rigid aromatic structure of this compound makes it an ideal candidate for a fluorophore in optical materials. atomfair.com Research on various quinoline derivatives has shown that they can be synthesized to exhibit specific photophysical characteristics. nih.gov For example, studies utilizing Density Functional Theory (DFT) help in understanding and predicting the absorption spectra and other properties of these molecules. nih.gov

Furthermore, when incorporated into metal complexes, quinoline derivatives can exhibit phosphorescence. Studies on cyclometalated Pd(II) complexes with a 2-phenylquinoline (B181262) derivative revealed phosphorescence in the visible region, attributed to a radiative transition from an intraligand electronically excited state localized on the aromatic system. ioffe.ru

Table 2: Photophysical Properties and Applications of Quinoline Derivatives

| Property | Description | Potential Application |

|---|---|---|

| Fluorescence | Emission of light upon absorption of electromagnetic radiation. Quinoline derivatives are known fluorophores. | Fluorescent probes, bio-imaging, chemo-sensors. atomfair.comnih.gov |

| Intramolecular Charge Transfer (ICT) | The transfer of an electron from a donor to an acceptor part of the same molecule upon photoexcitation. | Development of sensitive molecular probes. nih.gov |